(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
Overview
Description
(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one is an organic compound with the molecular formula C15H11NO3. It is a member of the chalcone family, characterized by the presence of a 1,3-diphenylprop-2-en-1-one framework. This compound is notable for its conjugated system, which imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one has diverse applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development and biological studies.
Medicine: Research has shown potential therapeutic applications due to its biological activities.
Industry: It is used in the synthesis of dyes, pigments, and other organic materials.
Mechanism of Action
The biological activity of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one is primarily attributed to its ability to interact with cellular targets and disrupt biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the compound’s conjugated system allows it to intercalate with DNA, inhibiting replication and transcription processes.
Comparison with Similar Compounds
- (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
- (E)-1-(2,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Comparison: Compared to its analogs, (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its biological activity, particularly its antimicrobial and anticancer properties.
Properties
IUPAC Name |
(E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-11H/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXBMZAOTHBHSM-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101246917 | |
Record name | (2E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101246917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20432-02-4, 1152-48-3 | |
Record name | (2E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20432-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Nitrochalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chalcone, 4'-nitro-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020432024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002637682 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3322 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101246917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 4'-Nitrochalcone, also known as 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one or (E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one, is characterized by the following:
- Molecular Formula: C15H11NO3 []
- Spectroscopic Data: Characterization often involves Infrared (IR) [, , ] and Nuclear Magnetic Resonance (NMR) [, ] spectroscopies. These techniques provide information about functional groups and the arrangement of atoms within the molecule. Additionally, UV-Vis spectroscopy can be utilized to analyze the compound's absorption and transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum [].
A: The presence of the nitro group at the 4' position significantly influences 4'-Nitrochalcone's electronic properties and consequently its biological activity. Studies indicate that this electron-withdrawing group enhances certain activities compared to chalcones lacking this substitution [, ]. For instance, research suggests that the nitro group increases the compound's cytotoxic activity against specific cancer cell lines []. This structure-activity relationship highlights the importance of substituents in modulating the pharmacological profile of chalcones.
A: While a precise mechanism remains under investigation, studies suggest that 4'-Nitrochalcone induces apoptosis (programmed cell death) in certain cancer cell lines [, ]. One proposed pathway involves the accumulation of reactive oxygen species (ROS) within the cells []. These ROS can damage cellular components, triggering signaling cascades that ultimately lead to cell death. Further research is needed to fully elucidate the molecular intricacies of this process.
A: Yes, research indicates that 4'-Nitrochalcone exhibits leishmanicidal activity against Leishmania amazonensis, a parasite responsible for leishmaniasis []. Notably, it affects both the promastigote (extracellular) and amastigote (intracellular) forms of the parasite. This finding suggests a potential therapeutic avenue for leishmaniasis treatment, warranting further investigation in preclinical and potentially clinical settings.
ANone: To enhance its delivery and potentially reduce off-target effects, researchers have explored encapsulating 4'-Nitrochalcone in various nanoparticle systems:
- Superparamagnetic poly(thioether-ester) nanoparticles: This approach combines the compound with magnetic nanoparticles, allowing for potential magnetic targeting and controlled release [].
- Beeswax copaiba oil nanoparticles: This formulation aims to reduce cytotoxicity to macrophages, potentially improving the therapeutic index [].
- Poly(methyl methacrylate) nanocapsules conjugated with folic acid: This strategy utilizes folic acid as a targeting ligand, aiming to enhance uptake by cancer cells [].
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